molecular formula C11H13NO2Si B081804 N-Trimethylsilylphthalimide CAS No. 10416-67-8

N-Trimethylsilylphthalimide

Cat. No.: B081804
CAS No.: 10416-67-8
M. Wt: 219.31 g/mol
InChI Key: ZRAPHEBMDYQXKR-UHFFFAOYSA-N
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Description

N-Trimethylsilylphthalimide is a specialized organosilane reagent that integrates a phthalimide group, a classic nitrogen source and protecting group in organic synthesis , with a trimethylsilyl protecting group. This combination is designed for use in advanced synthetic methodologies, particularly where a protected phthalimide precursor is required. The trimethylsilyl moiety can enhance the compound's solubility in organic solvents and modulate its reactivity, making it a potentially valuable reagent for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. Phthalimide derivatives are recognized for their broad bioactivity, serving as key structural motifs in compounds with anticonvulsant, anti-inflammatory, and antiviral properties . As a reagent, its primary research value lies in its potential application in nucleophilic substitution reactions and as a stable, easily handled synthetic intermediate. Researchers are advised to conduct thorough characterization and validation experiments, such as NMR and mass spectrometry, to confirm the compound's identity and reactivity in their specific application. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-trimethylsilylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO2Si/c1-15(2,3)12-10(13)8-6-4-5-7-9(8)11(12)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAPHEBMDYQXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5065069
Record name 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)-
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Molecular Weight

219.31 g/mol
Source PubChem
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CAS No.

10416-67-8
Record name 2-(Trimethylsilyl)-1H-isoindole-1,3(2H)-dione
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Record name N-Trimethylsilylphthalimide
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Record name N-Trimethylsilylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)-
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)-
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Record name N-(trimethylsilyl)phthalimide
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Record name N-TRIMETHYLSILYLPHTHALIMIDE
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Chemical Profile of N Trimethylsilylphthalimide

This section details the fundamental chemical identifiers for N-Trimethylsilylphthalimide.

IdentifierValue
IUPAC Name 2-(trimethylsilyl)isoindoline-1,3-dione
CAS Registry Number 10416-67-8
Molecular Formula C₁₁H₁₃NO₂Si
Molecular Weight 219.31 g/mol

Synthesis and Formation

Common Synthetic Routes

The most common laboratory synthesis of this compound involves the reaction of phthalimide (B116566) with a suitable silylating agent. One established method utilizes hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst, such as saccharin (B28170). This reaction proceeds by heating a mixture of phthalimide and HMDS, leading to the formation of the desired product and ammonia (B1221849) as a byproduct. google.com The reaction can achieve a quantitative yield after refluxing and evaporation of volatile materials. google.comgoogle.com

Another prevalent method is the reaction of potassium phthalimide with trimethylsilyl (B98337) chloride (TMSCl). In this procedure, the nucleophilic nitrogen of potassium phthalimide attacks the electrophilic silicon center of TMSCl, displacing the chloride ion to form the N-silylated product. This reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature.

Selective Silylation of Hydroxyl Groups in Carbohydrate Derivatives

Reaction Mechanisms and Conditions

The synthesis of this compound via the reaction of phthalimide with hexamethyldisilazane is an equilibrium process. The reaction is driven to completion by the removal of the gaseous ammonia byproduct. The use of a catalyst like saccharin facilitates the reaction, allowing it to proceed under milder conditions than uncatalyzed reactions. google.com The reaction is typically conducted at elevated temperatures, for instance, by heating in an oil bath at 120°C. google.com

In the case of the reaction between potassium phthalimide and trimethylsilyl chloride, the mechanism is a straightforward nucleophilic substitution at the silicon atom. The phthalimide anion acts as the nucleophile, and the chloride ion is the leaving group. Anhydrous conditions are crucial for this reaction to prevent the hydrolysis of the silylating agent and the product. The reaction is generally performed in anhydrous aprotic solvents such as THF or DCM at ambient temperature.

Physical and Chemical Properties

Tabulated Physical Properties

PropertyValueSource(s)
Melting Point 66-68 °C google.comgoogle.com
Boiling Point 100-104 °C at 0.3 mmHg researchgate.net
Solubility Soluble in many common aprotic organic solvents.

The presence of the trimethylsilyl (B98337) group enhances the compound's solubility in organic solvents, making it a versatile reagent.

Chemical Reactivity and Stability

This compound is a relatively stable compound that can be handled in the air, although the presence of the silicon-hydrogen bond in analogous compounds can lead to more rapid hydrolysis. It is known to be a poor donor of the trimethylsilyl group, which limits its application as a general silylating agent for functional groups like hydroxyls. ethernet.edu.et However, in the presence of weak base catalysts, it can selectively silylate primary hydroxyl groups. ethernet.edu.et Its primary reactivity lies in its ability to act as a source of the phthalimido group in reactions with various electrophiles.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

The ¹H NMR spectrum of this compound is characterized by a singlet corresponding to the nine protons of the trimethylsilyl (B98337) group. This signal typically appears at approximately 0.55 ppm when measured in carbon tetrachloride (CCl₄). google.comgoogle.com The aromatic protons of the phthalimido group appear as multiplets in the aromatic region of the spectrum. caltech.edu

The ¹³C NMR spectrum provides further confirmation of the structure, showing a signal for the methyl carbons of the trimethylsilyl group at around -1.2 ppm. The carbonyl carbons of the phthalimide (B116566) ring and the aromatic carbons also show characteristic signals. google.com

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands that confirm its structure. The carbonyl (C=O) stretching vibrations of the imide functionality are prominent, typically appearing in the region of 1700-1795 cm⁻¹. google.comgoogle.com A strong absorption corresponding to the Si-C bonds of the trimethylsilyl group is also observed, generally around 1250 cm⁻¹.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing N-Trimethylsilylphthalimide?

  • Methodological Answer : Synthesis typically involves silylation of phthalimide derivatives using trimethylsilyl chloride under anhydrous conditions. Key steps include:

  • Reaction Setup : Conduct reactions in inert atmospheres (e.g., nitrogen) with aprotic solvents like dichloromethane or THF .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for isolation.
  • Characterization : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm silyl group incorporation (e.g., trimethylsilyl peaks at ~0 ppm in 1H^1H-NMR). IR spectroscopy verifies carbonyl stretches (~1700 cm1^{-1}) and Si-C bonds (~1250 cm1^{-1}) .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a silylating agent and protective group for amines or hydroxyl groups. Example applications:

  • Protection Strategies : Use in multi-step syntheses to block reactive sites, enabling selective functionalization of other groups.
  • Catalytic Roles : Acts as a mild base in nucleophilic substitutions, avoiding harsh conditions that degrade sensitive substrates .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : Investigate via computational (DFT) and experimental approaches:

  • Steric Effects : Compare reaction rates with bulkier silyl groups (e.g., triisopropylsilyl) to assess steric hindrance.
  • Electronic Effects : Measure Hammett parameters or use 29Si^{29}Si-NMR to correlate electron density with catalytic activity .
  • Table : Example data from kinetic studies:
Silyl GroupReaction Rate (k, s1^{-1})Steric Parameter (Å3^3)
Trimethylsilyl0.450.88
Triisopropylsilyl0.121.67

Q. What experimental parameters are critical for ensuring the stability of this compound in aqueous or protic environments?

  • Methodological Answer : Stability studies should include:

  • pH Dependence : Monitor hydrolysis rates via HPLC or 1H^1H-NMR under varying pH (e.g., 2–12).
  • Solvent Effects : Compare degradation in polar protic (water, methanol) vs. aprotic solvents (THF, DMF) .
  • Temperature Control : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., 4°C vs. room temperature) .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

  • Methodological Answer : Conduct meta-analyses focusing on:

  • Reproducibility : Replicate experiments using standardized protocols (e.g., identical solvent purity, catalyst loading) .
  • Data Normalization : Adjust for variables like substrate concentration or reaction scale.
  • Controlled Comparisons : Publish negative results to clarify boundary conditions (e.g., deactivation in presence of trace moisture) .

Guidelines for Data Reporting

  • Experimental Reproducibility : Follow NIH guidelines for documenting conditions (e.g., solvent batch, humidity levels) to enable replication .
  • Supporting Information : Include raw NMR/HPLC data, computational input files, and kinetic plots in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Trimethylsilylphthalimide
Reactant of Route 2
N-Trimethylsilylphthalimide

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